molecular formula C11H17ClFNO B1446807 5-(2-Fluorophenoxy)pentan-1-amine hydrochloride CAS No. 1864056-16-5

5-(2-Fluorophenoxy)pentan-1-amine hydrochloride

Cat. No.: B1446807
CAS No.: 1864056-16-5
M. Wt: 233.71 g/mol
InChI Key: LZBZSPGDMJMEKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Fluorophenoxy)pentan-1-amine hydrochloride is a useful research compound. Its molecular formula is C11H17ClFNO and its molecular weight is 233.71 g/mol. The purity is usually 95%.
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Scientific Research Applications

New Linkers for Solid Phase Synthesis

Researchers developed new linkers such as 9-(4-hydroxyphenyl)-9-H-fluoren-9-ol and 5-(4-(9-hydroxy-9H-fluoren-9-yl)-phenoxy)-pentanoic acid for solid-phase synthesis, demonstrating higher acid stability and efficient product release, which could be relevant for compounds including "5-(2-Fluorophenoxy)pentan-1-amine hydrochloride" (Bleicher, Lutz, & Wuethrich, 2000).

Anticancer Drug Synthesis

Amino acetate functionalized Schiff base organotin(IV) complexes have been synthesized and characterized, showing significant cytotoxicity against various human tumor cell lines, indicating potential for anticancer drug development utilizing similar structures (Basu Baul, Basu, Vos, & Linden, 2009).

Water-Soluble Fluorescent and Colorimetric pH Probe

A novel fluorescent and colorimetric pH probe was synthesized, showing potential for real-time intracellular pH imaging. This research underscores the utility of similar compounds in developing new sensors for biological and chemical applications (Diana, Caruso, Tuzi, & Panunzi, 2020).

Hepatitis C NS5B Inhibitors

The introduction of a bicyclo[1.1.1]pentane into hepatitis C virus NS5B inhibitors demonstrated an unexpected in vivo conjugation pathway, revealing insights into drug metabolism and pharmacokinetics relevant to the development of new therapeutics (Zhuo et al., 2016).

HIV-Protease Assay

A selective HIV-protease assay based on a chromogenic amino acid highlights the application of amino acids and their derivatives in developing diagnostic assays and therapeutic agents (Badalassi, Nguyen, Crotti, & Reymond, 2002).

Properties

IUPAC Name

5-(2-fluorophenoxy)pentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO.ClH/c12-10-6-2-3-7-11(10)14-9-5-1-4-8-13;/h2-3,6-7H,1,4-5,8-9,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBZSPGDMJMEKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCCCN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.